

# The Discovery of Alpha-Casozepine: A Bioactive Peptide from Milk with Anxiolytic Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *alpha-Casozepine*

Cat. No.: *B1665262*

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## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Alpha-casozepine** is a bioactive decapeptide derived from the tryptic hydrolysis of bovine  $\alpha$ 1-casein, a major protein component of cow's milk.[1][2][3] Its discovery stemmed from observations of the calming effect of milk on infants, leading researchers to investigate the potential anxiolytic properties of milk protein hydrolysates.[4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of **alpha-casozepine**, intended for researchers, scientists, and professionals in drug development.

### 1. The Discovery and Origin of **Alpha-Casozepine**

The journey to identifying **alpha-casozepine** began with the systematic investigation of a tryptic hydrolysate of bovine  $\alpha$ 1-casein.[2][3] Researchers hypothesized that the well-known calming effect of milk, particularly in infants, could be attributed to the release of bioactive peptides during digestion. The infant digestive system, rich in trypsin, is particularly efficient at breaking down casein into a variety of smaller peptides.[4]

Initial studies focused on a tryptic hydrolysate of bovine  $\alpha$ 1-casein, which demonstrated significant anxiolytic-like and anticonvulsant activities in preclinical rat models.[2][3]

Subsequent research aimed to isolate and identify the specific peptide responsible for these effects. Through a series of purification and characterization steps, a single decapeptide was identified as the active component and was named **alpha-casozepine**.<sup>[2][3]</sup>

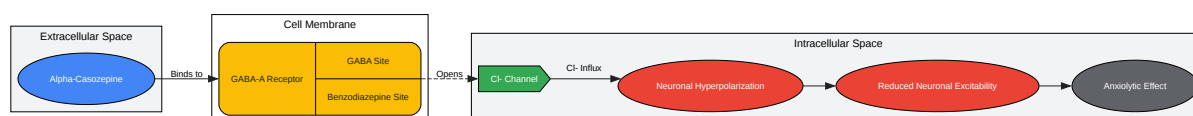
**Alpha-casozepine** corresponds to the 91-100 fragment of the bovine  $\alpha$ 1-casein protein sequence and has the amino acid sequence Tyr-Leu-Gly-Tyr-Leu-Glu-Gln-Leu-Leu-Arg.

## 2. Mechanism of Action: Interaction with the GABA-A Receptor

The primary mechanism of action of **alpha-casozepine** involves its interaction with the  $\gamma$ -aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Specifically, **alpha-casozepine** exhibits an affinity for the benzodiazepine (BZD) binding site on the GABA-A receptor.<sup>[2][3][5]</sup>

Binding of **alpha-casozepine** to the BZD site allosterically modulates the receptor, enhancing the effect of GABA. This potentiation of GABAergic inhibition leads to a hyperpolarization of the neuronal membrane, resulting in a decrease in neuronal excitability and producing anxiolytic and calming effects. While it acts on the same receptor as benzodiazepines, **alpha-casozepine** is reported to lack the typical side effects associated with these drugs, such as sedation, memory impairment, and dependence.<sup>[4][5]</sup>

## Mandatory Visualization: Signaling Pathway



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Caption: Signaling pathway of **alpha-casozepine**'s anxiolytic effect.

## 3. Data Presentation: Quantitative Analysis of **Alpha-Casozepine**'s Bioactivity

The following tables summarize the key quantitative data from preclinical studies evaluating the bioactivity of **alpha-casozepine**.

Table 1: In Vitro Receptor Binding Affinity

Compound	Receptor	Binding Site	Affinity (vs. Diazepam)	Reference
Alpha-casozepine	GABA-A	Benzodiazepine	10,000 times lower	<a href="#">[2]</a> <a href="#">[3]</a>

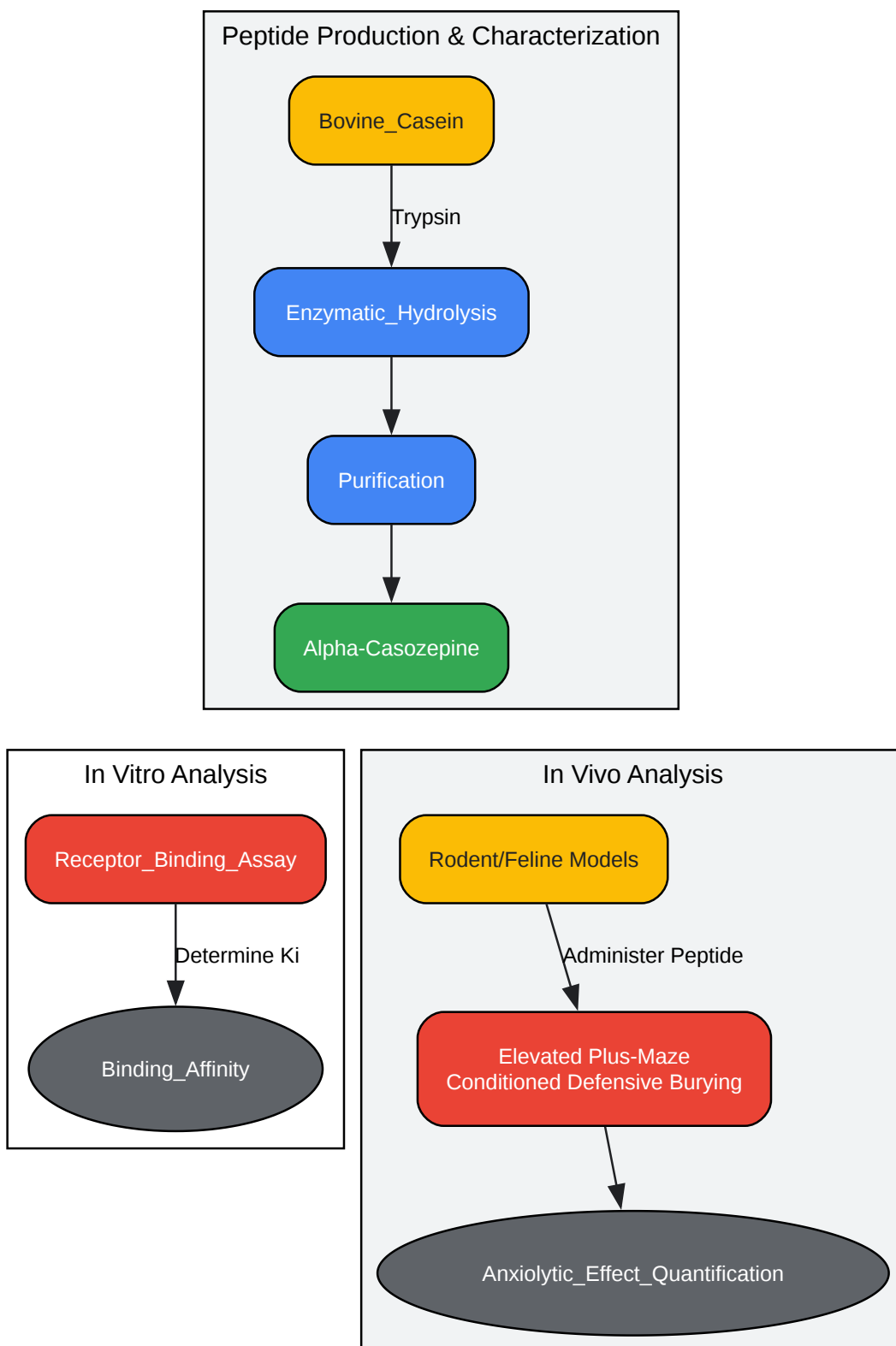
Table 2: In Vivo Anxiolytic Efficacy in Rodent Models

Animal Model	Species	Administration Route	Dose	Key Finding	Reference
Elevated Plus-Maze	Rat	Intraperitoneal (i.p.)	3 mg/kg (of hydrolysate)	Increased percentage of entries into open arms	<a href="#">[2]</a> <a href="#">[3]</a>
Conditioned Defensive Burying	Rat	Intraperitoneal (i.p.)	0.4 mg/kg (of purified peptide)	Reduced burying behavior	<a href="#">[2]</a> <a href="#">[3]</a>
Conditioned Defensive Burying	Rat	Oral (p.o.)	15 mg/kg (of hydrolysate)	Significant reduction in anxiety global score	<a href="#">[6]</a>

Table 3: In Vivo Anxiolytic Efficacy in Feline Models

Study Design	Species	Administration Route	Dose	Key Finding	Reference
Placebo-controlled trial	Cat	Oral (p.o.)	15 mg/kg/day	Statistically significant improvement in anxiety scores	[4]

## Mandatory Visualization: Experimental Workflow



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Caption: General experimental workflow for **alpha-casozepine** discovery.

#### 4. Experimental Protocols: Detailed Methodologies

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of **alpha-casozepine**.

##### 4.1. Enzymatic Hydrolysis of Bovine $\alpha$ 1-Casein

- Objective: To generate the tryptic hydrolysate of bovine  $\alpha$ 1-casein containing **alpha-casozepine**.
- Materials:
  - Bovine  $\alpha$ 1-casein
  - Immobilized trypsin from bovine pancreas
  - Ammonium formate buffer (50 mM, pH 8.5)
- Procedure:
  - Dissolve bovine  $\alpha$ 1-casein in 50 mM ammonium formate buffer (pH 8.5) to a final concentration of 0.2% (w/v).
  - Add immobilized trypsin to the casein solution. The specific enzyme-to-substrate ratio should be optimized for desired hydrolysis, with a typical starting point being guided by the manufacturer's activity units.
  - Incubate the mixture with gentle agitation. The duration of hydrolysis is a critical parameter and should be monitored to achieve the desired degree of hydrolysis and peptide profile.
  - Terminate the reaction by removing the immobilized enzyme (e.g., by filtration or centrifugation).
  - The resulting hydrolysate can be lyophilized for storage and subsequent purification or direct use in bioassays.

##### 4.2. In Vitro GABA-A Receptor Binding Assay

- Objective: To determine the binding affinity of **alpha-casozepine** for the benzodiazepine site of the GABA-A receptor.
- Materials:
  - Bovine cerebral cortex membranes (source of GABA-A receptors)
  - [<sup>3</sup>H]Flunitrazepam (radioligand)
  - Diazepam (positive control)
  - **Alpha-casozepine** (test compound)
  - Tris-HCl buffer (50 mM, pH 7.4)
  - Scintillation fluid
- Procedure:
  - Prepare a suspension of bovine cerebral cortex membranes in Tris-HCl buffer.
  - In a series of tubes, incubate the membrane suspension with a fixed concentration of [<sup>3</sup>H]Flunitrazepam and varying concentrations of either unlabeled diazepam (for standard curve) or **alpha-casozepine**.
  - Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
  - Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
  - Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
  - Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
  - Calculate the specific binding at each concentration of the competitor and determine the IC<sub>50</sub> value (the concentration of the competitor that inhibits 50% of the specific binding of

the radioligand). The  $K_i$  (inhibition constant) can then be calculated from the  $IC_{50}$  value using the Cheng-Prusoff equation.

### 4.3. In Vivo Behavioral Assays in Rats

#### 4.3.1. Elevated Plus-Maze (EPM)

- Objective: To assess the anxiolytic-like effects of **alpha-casozepine** in rats.
- Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms. Dimensions for rats are typically 50 cm long x 10 cm wide for each arm, with the closed arms having 40 cm high walls. The maze is usually made of a non-reflective material.
- Procedure:
  - Habituate the rats to the testing room for at least 1 hour before the experiment.
  - Administer **alpha-casozepine** (or vehicle control/positive control like diazepam) via the desired route (e.g., i.p. or p.o.) at a specified time before the test.
  - Place the rat in the center of the maze, facing an open arm.
  - Allow the rat to explore the maze for a fixed period, typically 5 minutes.
  - Record the session using a video camera mounted above the maze.
  - Analyze the video recordings to score the number of entries into and the time spent in the open and closed arms.
  - An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.

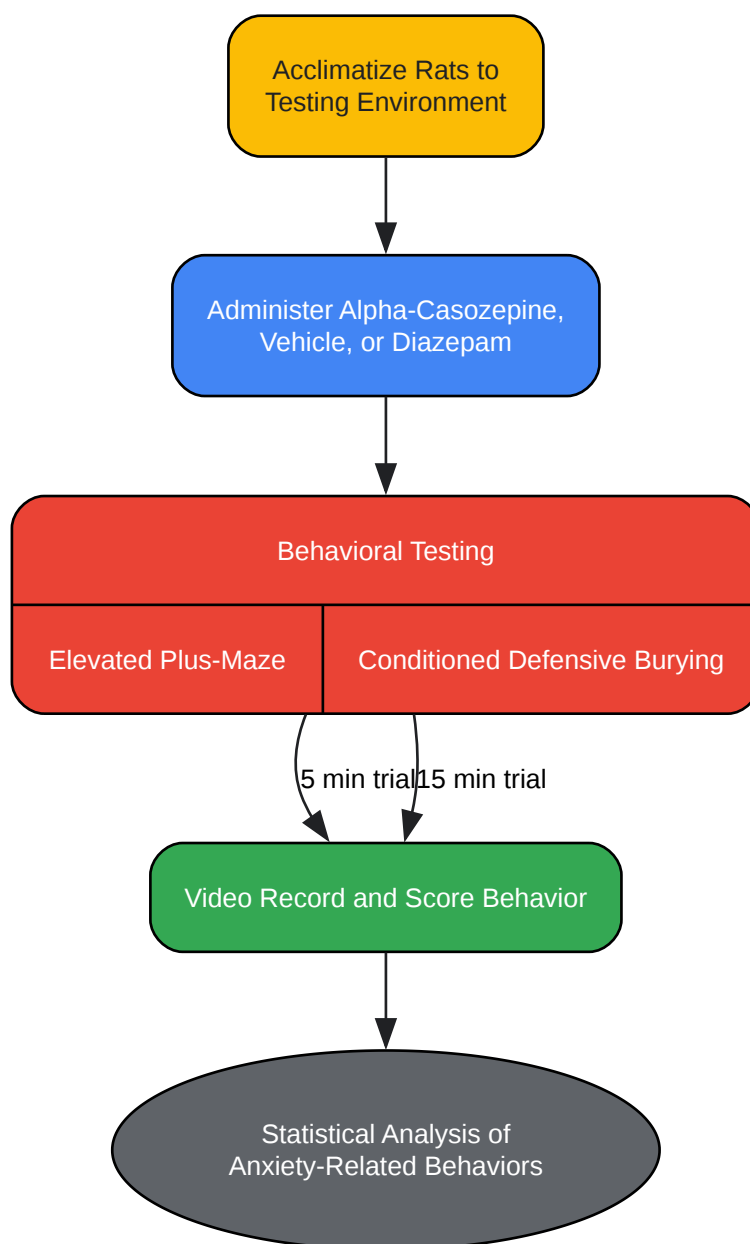
#### 4.3.2. Conditioned Defensive Burying (CDB)

- Objective: To evaluate the anxiolytic-like effects of **alpha-casozepine** in a conflict-based anxiety model in rats.



- Apparatus: A test chamber with a floor covered in bedding material (e.g., wood shavings). A stationary probe is mounted on one wall, which can deliver a mild electric shock.
- Procedure:
  - Habituate the rats to the test chamber for several days prior to the experiment.
  - On the test day, administer **alpha-casozepine** (or vehicle/positive control) at a specified time before the test.
  - Place the rat in the test chamber.
  - When the rat touches the probe, a single, brief, mild electric shock is delivered.
  - Observe and record the rat's behavior for a fixed period (e.g., 15 minutes) following the shock.
  - The primary measure is the cumulative time spent in burying behavior (pushing bedding material towards the probe with the head and forepaws).
  - A decrease in the duration of burying behavior is indicative of an anxiolytic-like effect.

## Mandatory Visualization: In Vivo Experimental Workflow



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Caption: Workflow for in vivo behavioral testing of **alpha-casozepine**.

## 5. Conclusion

The discovery of **alpha-casozepine** as a bioactive peptide with anxiolytic properties represents a significant advancement in the field of nutritional science and pharmacology. Derived from a common food source, this decapeptide offers a promising alternative to traditional anxiolytic drugs, potentially with a more favorable side-effect profile. Its mechanism of action through the

GABA-A receptor provides a clear rationale for its observed calming effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of **alpha-casozepine** and other milk-derived bioactive peptides for applications in human and animal health. Further research is warranted to fully elucidate its clinical efficacy and long-term safety in various populations.

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## References

- 1. Characterization of alpha-casozepine, a tryptic peptide from bovine alpha(s1)-casein with benzodiazepine-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. zylkeneusa.com [zylkeneusa.com]
- 5. Therapeutic effects of an alpha-casozepine and L-tryptophan supplemented diet on fear and anxiety in the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery of Alpha-Casozepine: A Bioactive Peptide from Milk with Anxiolytic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665262#discovery-of-alpha-casozepine-as-a-bioactive-peptide]

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